![molecular formula C16H14ClNO2S B5071131 N-(4-chlorophenyl)-4-(3-thietanyloxy)benzamide](/img/structure/B5071131.png)
N-(4-chlorophenyl)-4-(3-thietanyloxy)benzamide
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Overview
Description
N-(4-chlorophenyl)-4-(3-thietanyloxy)benzamide, commonly known as CTB or NCTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is known for its unique chemical structure, which makes it an interesting target for synthetic chemists.
Mechanism of Action
The mechanism of action of NCTB involves its interaction with specific cellular targets, leading to the inhibition of various cellular processes. NCTB has been found to inhibit the activity of certain enzymes that are essential for cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
NCTB has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make NCTB a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the major advantages of NCTB is its high potency against cancer cells, making it a promising candidate for the development of new cancer therapies. However, the limitations of NCTB include its low solubility, which makes it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for research on NCTB, including the development of new synthetic routes to improve the yield and purity of the compound, the investigation of its potential as an anticancer agent in vivo, and the exploration of its potential applications in other areas of science.
Conclusion:
In conclusion, N-(4-chlorophenyl)-4-(3-thietanyloxy)benzamide, or NCTB, is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of NCTB has been optimized to improve the yield and purity of the final product, and research is ongoing to explore its potential as an anticancer agent and other areas of science.
Synthesis Methods
The synthesis of NCTB involves the reaction between 4-chlorobenzoic acid and 3-thietanol in the presence of a suitable catalyst. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminophenol to yield NCTB. The synthesis of NCTB has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
NCTB has been extensively studied for its potential applications in various fields of science. One of the major areas of research involves the development of new drugs and therapies for the treatment of various diseases. NCTB has been found to exhibit promising activity against cancer cells, and research is ongoing to explore its potential as an anticancer agent.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(thietan-3-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c17-12-3-5-13(6-4-12)18-16(19)11-1-7-14(8-2-11)20-15-9-21-10-15/h1-8,15H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAUHGNPQQAGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(thietan-3-yloxy)benzamide |
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